5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted at the 3-position with a sulfonamide group and at the 5-position with bromine. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to sulfonamide moieties. Its synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine scaffold via halogenation and subsequent sulfonamide coupling .
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H2,9,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLNSWJIZIBRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with sulfonamide under suitable conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination and sulfonamide introduction reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the efficient production of high-purity 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of kinase inhibitors for cancer treatment.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Electronic and Steric Effects
- Sulfonamide vs. Aldehyde (Compound 9) : The sulfonamide group is a strong electron-withdrawing group (EWG), which polarizes the aromatic system more significantly than the aldehyde. This enhances interactions with basic residues in biological targets (e.g., carbonic anhydrases) .
- Sulfonamide vs. Ethynyl (Compound 20a) : The ethynyl group introduces linear rigidity and π-conjugation, favoring applications in materials science, whereas the sulfonamide prioritizes solubility and target binding .
Biological Activity
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHBrNOS
- Molecular Weight : 276.11 g/mol
The compound features a bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring and a sulfonamide group at the 3-position, which contribute to its unique reactivity and biological properties.
This compound primarily acts as an inhibitor of specific protein kinases. The sulfonamide group is crucial for binding to the active site of these kinases, which leads to the inhibition of their activity. This mechanism is particularly relevant in cancer therapy, where kinase inhibitors can suppress cell proliferation and induce apoptosis in tumor cells .
1. Enzyme Inhibition
The compound has demonstrated notable enzyme inhibition properties, particularly against SGK-1 kinase. This inhibition is linked to various cellular processes, including cell survival and proliferation. The potential therapeutic implications for disorders related to SGK-1 activity have been explored through various studies .
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. This makes it a candidate for further investigation in the development of new antimicrobial agents.
3. Cancer Therapeutics
The compound has been studied as a potential therapeutic agent in cancer treatment due to its ability to inhibit kinases involved in cancer cell signaling pathways. In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Lacks sulfonamide group | Limited enzyme inhibition | Less potent than the sulfonamide derivative |
| 5-Bromo-7-azaindole | Different nitrogen arrangement | Moderate kinase inhibition | Different target specificity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
